Cas no 689251-59-0 (Benzenamine, 4-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]- (9CI))
689251-59-0 structure
Product Name:Benzenamine, 4-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]- (9CI)
CAS-nummer:689251-59-0
MF:C12H15N3O
MW:217.267002344131
CID:1022702
PubChem ID:45095270
Update Time:2025-04-20
Benzenamine, 4-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 4-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]- (9CI)
- 4-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline
- SCHEMBL4829321
- 689251-59-0
- DTXSID60667370
- 4-(2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl)aniline
- DB-285127
- BENZENAMINE, 4-[2-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)ETHYL]-
-
- Inchi: 1S/C12H15N3O/c1-2-11-14-15-12(16-11)8-5-9-3-6-10(13)7-4-9/h3-4,6-7H,2,5,8,13H2,1H3
- InChI-sleutel: WZBCSBKDYYWLMI-UHFFFAOYSA-N
- LACHT: O1C(CC)=NN=C1CCC1C=CC(=CC=1)N
Berekende eigenschappen
- Exacte massa: 217.122
- Monoisotopische massa: 217.122
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 204
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 64.9A^2
- XLogP3: 2.2
Benzenamine, 4-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]- (9CI) Gerelateerde literatuur
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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